molecular formula C12H24N2O3 B13530222 Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B13530222
M. Wt: 244.33 g/mol
InChI Key: CDFMLBYKFFGCGO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with an amino and hydroxyethyl group, and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the compound . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidine derivatives and carboxylic acids.

Scientific Research Applications

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyethyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-5-4-6-9(14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3

InChI Key

CDFMLBYKFFGCGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(CN)O

Origin of Product

United States

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